molecular formula C22H23N3O7S B2529968 (E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 946236-56-2

(E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2529968
CAS RN: 946236-56-2
M. Wt: 473.5
InChI Key: NDPIJWIVKMGMMT-JXMROGBWSA-N
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Description

(E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C22H23N3O7S and its molecular weight is 473.5. The purity is usually 95%.
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Scientific Research Applications

Optimization in Chemical Reactions
The compound shows relevance in the optimization of chemical reactions, particularly in the context of metallocene substrates for β-cyclodextrin reactions. Breslow, Trainor, and Ueno (1983) discuss the reactivity of similar nitrophenyl esters in acylating β-cyclodextrin, highlighting significant accelerations and enantiomeric selectivities in these reactions. This indicates the potential use of such compounds in enhancing the efficiency and selectivity of chemical synthesis processes (Breslow, Trainor, & Ueno, 1983).

Intermediate in Organic Synthesis
The compound can serve as a versatile intermediate in organic synthesis. Blaszczyk, Krawczyk, and Janecki (2004) demonstrate the utility of related nitroalkanes in the synthesis of α-alkylidene-γ-lactones and lactams. Their study showcases the transformation of nitro functionality into hydroxy or amino groups, leading to various organic compounds, highlighting the versatility of these compounds in organic synthesis (Blaszczyk, Krawczyk, & Janecki, 2004).

Crystallographic Studies
In crystallography, compounds with a similar structure have been analyzed to understand molecular interactions and stability. For example, Armas et al. (2003) examined the crystal structure of a related compound, noting its stability due to intermolecular and intramolecular hydrogen bonds. Such studies are crucial for understanding the physical and chemical properties of these compounds at the molecular level (Armas et al., 2003).

Potential in Pharmaceutical Research
While avoiding specifics on drug use and dosage, it's noteworthy that similar compounds have been explored in pharmaceutical research. For instance, Smaill et al. (1999) studied derivatives of 4-(phenylamino)quinazoline and -pyridopyrimidine classes, which include acrylamide groups similar to the compound , as inhibitors of the epidermal growth factor receptor (EGFR). Such studies highlight the potential pharmaceutical applications of these compounds, particularly in the development of new drugs (Smaill et al., 1999).

properties

IUPAC Name

diethyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7S/c1-3-31-21(27)19-16-11-12-24(22(28)32-4-2)13-17(16)33-20(19)23-18(26)10-7-14-5-8-15(9-6-14)25(29)30/h5-10H,3-4,11-13H2,1-2H3,(H,23,26)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPIJWIVKMGMMT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.